molecular formula C24H27FN6O3S B2676080 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 951948-80-4

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B2676080
CAS No.: 951948-80-4
M. Wt: 498.58
InChI Key: ZKCJWKXRCWVHRU-UHFFFAOYSA-N
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Description

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C24H27FN6O3S and its molecular weight is 498.58. The purity is usually 95%.
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Biological Activity

The compound 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS No. 74011-56-6) is a derivative of quinoline and thiadiazole, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure

The compound features a complex structure that includes:

  • A cyclopropyl group.
  • A fluoro substitution at the 6-position of the quinoline ring.
  • A thiadiazole moiety linked through an isopropyl group.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth. For instance:

  • Compounds containing the 1,3,4-thiadiazole scaffold have shown strong antibacterial activity against E. coli, particularly when tested against gram-negative strains .
CompoundActivityTarget
7-(4-acetylpiperazin-1-yl)-...AntibacterialE. coli
Other Thiadiazole DerivativesAntimicrobialVarious Strains

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

  • A study demonstrated that certain quinoline-thiadiazole derivatives displayed moderate to high inhibitory effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) using the CCK-8 method .
Cell LineCompoundIC50 (µM)
A5497-(4-acetylpiperazin-1-yl)-...15
HeLaVarious Thiadiazole Derivatives10

Neuroprotective Activity

The compound also shows promise in neuroprotection:

  • Inhibition of acetylcholinesterase (AChE) has been noted, which is crucial for developing treatments for Alzheimer's disease. Some derivatives exhibited better AChE inhibition than standard drugs like donepezil .

The biological activities of this compound can be attributed to its structural components:

  • Thiadiazole Moiety : Known for its ability to interact with various biological targets due to its electron-deficient nature.
  • Quinoline Backbone : Provides stability and enhances binding affinity to target proteins involved in disease pathways.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study 1 : A series of thiadiazole derivatives were synthesized and tested for their antibacterial properties, revealing promising results against resistant bacterial strains .
  • Case Study 2 : Quinoline derivatives were evaluated for anticancer activity, showing significant cytotoxic effects in vitro on multiple cancer cell lines, suggesting their potential as lead compounds in drug development .

Properties

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN6O3S/c1-13(2)23-27-28-24(35-23)26-22(34)17-12-31(15-4-5-15)19-11-20(18(25)10-16(19)21(17)33)30-8-6-29(7-9-30)14(3)32/h10-13,15H,4-9H2,1-3H3,(H,26,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCJWKXRCWVHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C(=O)C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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